molecular formula C6H5FIN B1317028 3-Fluoro-4-iodoaniline CAS No. 656-66-6

3-Fluoro-4-iodoaniline

Cat. No.: B1317028
CAS No.: 656-66-6
M. Wt: 237.01 g/mol
InChI Key: KUVVJHBHRIXJKI-UHFFFAOYSA-N
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Preparation Methods

3-Fluoro-4-iodoaniline can be synthesized through several methods. One common method involves the reaction of aniline iodide with boron trifluoride or its salts . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained .

Chemical Reactions Analysis

3-Fluoro-4-iodoaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron trifluoride, and various organic solvents. The major products formed from these reactions are often intermediates for further synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism by which 3-Fluoro-4-iodoaniline exerts its effects is primarily through its participation in chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and allows for selective functionalization in synthetic processes .

Biological Activity

3-Fluoro-4-iodoaniline, with the molecular formula C6H5FINC_6H_5FIN and CAS number 656-66-6, is a halogenated aniline derivative that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to interact with biological systems, making it a compound of interest in medicinal chemistry and toxicology.

This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring. This substitution pattern can significantly influence its biological activity. The compound has a molecular weight of approximately 237.01 g/mol and is slightly soluble in water (228.3 mg/L at 25°C) .

Chemical Identifiers

PropertyValue
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
CAS Number656-66-6
PubChem CID15475546
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties due to their ability to interact with biological targets . The halogen substitutions may enhance the compound's efficacy against various bacterial strains.

Anticancer Activity

Some studies suggest that halogenated anilines have potential anticancer activities. The structural characteristics of this compound allow it to engage in interactions that may inhibit cancer cell proliferation . The specific mechanisms are still under investigation, but preliminary data indicate promising results in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). The presence of fluorine and iodine atoms affects the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Table: SAR Insights

SubstituentEffect on ActivityReference
FluorineIncreases metabolic stability
IodineEnhances interaction with biological targets
PositioningVariations in position lead to different activity profiles

Case Studies

  • Anticancer Studies : In vitro studies have shown that derivatives of halogenated anilines can induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms .
  • Toxicological Assessments : Toxicity studies conducted on earthworms exposed to related compounds demonstrated significant metabolic changes, indicating potential environmental impacts and bioaccumulation risks associated with such halogenated compounds .

Properties

IUPAC Name

3-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVJHBHRIXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573117
Record name 3-Fluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-66-6
Record name 3-Fluoro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-fluoroaniline (1.0 mL, 1.16 g, 10.39 mmol) and solid sodium bicarbonate (1.75 g, 20.79 mmol) in 1:1 methanol-dichloromethane (20 mL) at 0° C. was added a solution of benzyl trimethylammonium dichloroiodate (3.62 g, 10.39 mmol) in dichloromethane (15 mL) over 30 minutes. The mixture was then allowed to warm to room temperature for 1 hour. The mixture was quenched by addition of water and the organic layer was extracted with water (2×). Drying (Na2SO4) and concentration in vacuo afforded an oil, which was chromatographed over a 100 g silica gel cartridge, eluting with 10-100% ethyl acetate in hexanes. These procedures afforded the title compound (2.20 g, 89%) as a pink solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.41 (dd, J=8.3, 7.3 Hz, 1H), 6.42 (dd, J=9.9, 2.5 Hz, 1H), 6.27 (dd, J=8.5, 2.5 Hz, 1H), 3.81 (s, 2H); MS+ESI m/z (rel abundance) 238 (100, M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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